6,7-Dimethoxy-4-methylcoumarin

Description

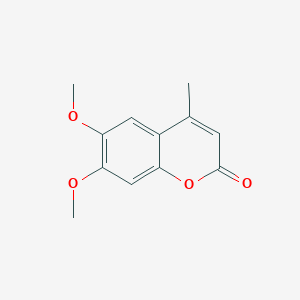

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-7-4-12(13)16-9-6-11(15-3)10(14-2)5-8(7)9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYDSYPGGDKWGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195494 | |

| Record name | 6,7-Dimethoxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4281-40-7 | |

| Record name | 6,7-Dimethoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4281-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethoxy-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004281407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-DIMETHOXY-4-METHYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M95TSC752B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6,7-Dimethoxy-4-methylcoumarin chemical properties

An In-depth Technical Guide to the Chemical Properties of 6,7-Dimethoxy-4-methylcoumarin

Introduction

6,7-Dimethoxy-4-methylcoumarin (also known as 4-Methyl-6,7-dimethoxycoumarin) is a heterocyclic organic compound belonging to the coumarin family.[1] Structurally, it is a derivative of benzopyran-2-one, featuring two methoxy groups at the 6 and 7 positions and a methyl group at the 4 position.[2] This compound serves as a crucial intermediate in the synthesis of various natural products and bioactive molecules.[3] Its inherent fluorescence makes it a valuable scaffold for the development of fluorescent probes and dyes used in analytical chemistry and biological imaging.[3] Furthermore, emerging research has highlighted its potential anti-inflammatory and antioxidant properties, making it a compound of interest for professionals in drug development.[3][4] This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectroscopic profile, and handling protocols for researchers and scientists.

Chemical Identity and Physicochemical Properties

The fundamental identity and physical characteristics of 6,7-Dimethoxy-4-methylcoumarin are summarized below. These properties are critical for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 4281-40-7 | [5][6] |

| Molecular Formula | C₁₂H₁₂O₄ | [1][6] |

| Molecular Weight | 220.22 g/mol | [1][6] |

| IUPAC Name | 6,7-dimethoxy-4-methylchromen-2-one | [1][7] |

| Appearance | White to orange to green crystalline powder | |

| Melting Point | 136-139 °C | [5][8] |

| Boiling Point | 374.5 °C at 760 mmHg | [5] |

| Solubility | Soluble in DMSO and Chloroform | [5][6][8] |

| Density | 1.202 g/cm³ | [5] |

Synthesis Pathway: Pechmann Condensation and Methylation

The most established and reliable method for synthesizing 6,7-Dimethoxy-4-methylcoumarin is a two-step process. This pathway is favored for its high yields and the purity of the final product.[9] It begins with an acid-catalyzed Pechmann condensation to form the coumarin core, followed by a Williamson ether synthesis to introduce the methoxy groups.[10]

Step 1: Pechmann Condensation to form 6,7-Dihydroxy-4-methylcoumarin The Pechmann condensation is a classic and straightforward method for creating the coumarin ring system from a phenol and a β-ketoester under acidic conditions.[9][11][12] In this synthesis, 1,2,4-trihydroxybenzene (hydroxyquinol) is condensed with ethyl acetoacetate.[5]

Step 2: Williamson Ether Synthesis (Methylation) The subsequent step involves the etherification of the two hydroxyl groups on the coumarin intermediate. This is achieved by reacting 6,7-dihydroxy-4-methylcoumarin with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a weak base like potassium carbonate.[5][10]

Caption: Synthesis workflow for 6,7-Dimethoxy-4-methylcoumarin.

Experimental Protocol: Synthesis

This protocol outlines the two-step synthesis. The causality behind using a solid acid catalyst like Amberlyst-15 in Step 1 is its ease of separation post-reaction, simplifying purification.[9] The use of anhydrous solvents is critical to prevent side reactions with water.

Step 1: Synthesis of 6,7-Dihydroxy-4-methylcoumarin

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,2,4-trihydroxybenzene (1.0 eq), ethyl acetoacetate (1.1 eq), and a strong acid catalyst (e.g., concentrated H₂SO₄ or Amberlyst-15 at 10 mol%).[9][13]

-

Reaction Conditions: Heat the reaction mixture in an oil bath at 110°C with vigorous stirring.[9]

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture and pour it into ice water. The solid precipitate is collected by filtration, washed with water, and dried. Recrystallization from aqueous ethanol can be performed for further purification.

Step 2: Synthesis of 6,7-Dimethoxy-4-methylcoumarin

-

Reaction Setup: In a round-bottom flask, dissolve the 6,7-dihydroxy-4-methylcoumarin (1.0 eq) from Step 1 in an anhydrous solvent like acetone.[10]

-

Addition of Reagents: Add anhydrous potassium carbonate (2.5-3.0 eq) to the solution, followed by the dropwise addition of a methylating agent such as methyl iodide (2.2-2.5 eq).[5][10]

-

Reaction Conditions: Heat the mixture to reflux and maintain for 8-12 hours, stirring continuously.[10]

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.[10] The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Spectroscopic Profile

The structural elucidation of 6,7-Dimethoxy-4-methylcoumarin is confirmed through various spectroscopic techniques. The data provides a unique fingerprint for the molecule, essential for its identification and characterization.[14]

| Technique | Data Highlights | Reference(s) |

| ¹H NMR | Provides information on the chemical environment of protons. Key signals include singlets for the two methoxy groups (~3.9 ppm), the C4-methyl group (~2.4 ppm), and the vinylic proton at C3 (~6.2 ppm), along with signals for the aromatic protons. | [14][15] |

| ¹³C NMR | Reveals the carbon skeleton. Characteristic peaks include the lactone carbonyl (C2) at ~161 ppm, the olefinic carbons (C3, C4), the aromatic carbons, and the two distinct methoxy carbons at ~56 ppm. | [16][17] |

| IR Spectroscopy | Shows functional groups. Key absorptions include a strong C=O stretch for the lactone (~1720 cm⁻¹), C-O stretches for the ether groups, and C=C stretches for the aromatic ring. | [1][18] |

| Mass Spectrometry | Confirms molecular weight. The mass spectrum shows a molecular ion peak [M]⁺ corresponding to its molecular weight of 220.22. | [1] |

| UV-Vis/Fluorescence | Characterizes electronic transitions. Exhibits a UV absorption maximum (λmax) at approximately 340-341 nm.[19][20] It is a fluorescent compound with a reported emission maximum (λem) around 410 nm in ethanol.[19] |

Experimental Protocol: Spectroscopic Analysis

This protocol provides a self-validating system for confirming the identity and purity of a synthesized batch of 6,7-Dimethoxy-4-methylcoumarin.

-

Sample Preparation:

-

NMR: Weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[14]

-

IR: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, run as a neat sample using an ATR-FTIR spectrometer.[1]

-

UV-Vis/Fluorescence: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) in a quartz cuvette.[18]

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher spectrometer.[18] A standard one-pulse experiment is typically sufficient.[14]

-

IR: Record the spectrum over a range of 4000-400 cm⁻¹.

-

UV-Vis/Fluorescence: Measure the absorption spectrum to find λmax. Then, excite the sample at λmax and record the emission spectrum.

-

-

Data Analysis: Compare the acquired spectra with reference data from literature or databases to confirm the structure and assess purity.[1][15][16]

Reactivity and Potential Applications

The chemical structure of 6,7-Dimethoxy-4-methylcoumarin provides several sites for further chemical modification, making it a versatile building block in synthetic chemistry.

Caption: Relationship between structure, properties, and applications.

-

Reactivity: The methyl group at the C4 position can be functionalized, for instance, through bromination to yield 4-bromomethyl-6,7-dimethoxycoumarin, a reactive fluorescent labeling reagent.[21] The aromatic ring can undergo electrophilic substitution, although the existing methoxy groups will direct the position of new substituents.

-

Applications in Drug Development: The coumarin scaffold is a "privileged structure" in medicinal chemistry.[2][12] 6,7-Dimethoxy-4-methylcoumarin and its derivatives are being investigated for anti-inflammatory and antioxidant activities.[3] For example, its dihydroxy precursor has shown potent anti-adipogenic effects by modulating key signaling pathways, suggesting that the dimethoxy analog warrants investigation as a potential anti-obesity agent.[2][22]

-

Fluorescent Probes: Due to its strong fluorescence, the molecule is used as a core structure for developing probes for biological imaging and sensing applications.[3]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling 6,7-Dimethoxy-4-methylcoumarin. While a specific, comprehensive toxicology profile is not thoroughly established, data from structurally similar coumarins provide guidance.[23][24]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a laboratory coat.[23] If there is a risk of generating dust, a NIOSH-approved respirator should be used.[23]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[23] Avoid creating dust.[25] Avoid contact with skin, eyes, and inhalation.[25] Do not eat, drink, or smoke in the laboratory.[23]

-

Storage: Store in a cool, dry, and well-ventilated place.[23] Keep the container tightly sealed to prevent contamination and exposure to moisture.[23]

-

Disposal: Dispose of waste material in a designated, sealed, and clearly labeled hazardous waste container in accordance with local, state, and federal regulations.[23][25]

References

- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 6,7-Diethoxy-4-methylcoumarin.

- Chemsrc. (n.d.). 6,7-Dimethoxy-4-methylcoumarin | CAS#:4281-40-7.

- Benchchem. (n.d.). Essential Safety and Logistical Information for Handling 6-Methoxy-4-methylcoumarin.

- Parchem. (n.d.). 6,7-Dimethoxy-4-Methylcoumarin (Cas 4281-40-7).

- INDOFINE Chemical Company, Inc. (n.d.). 6,7-DIMETHOXY-4-METHYLCOUMARIN | 4281-40-7.

- Chem-Impex. (n.d.). 6,7-Dimethoxy-4-methylcoumarin.

- PubChem. (n.d.). 6,7-Dimethoxy-4-methylcoumarin | C12H12O4 | CID 77966.

- Sigma-Aldrich. (n.d.). 6,7-Dimethoxy-4-methylcoumarin 97% | 4281-40-7.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 6-Methoxy-4-methylcoumarin.

- SpectraBase. (n.d.). 6,7-Dimethoxy-4-methyl-coumarin - Optional[13C NMR] - Spectrum.

- SpectraBase. (n.d.). 6,7-Dimethoxy-4-methyl-coumarin - Optional[1H NMR] - Spectrum.

- precisionFDA. (n.d.). 6,7-DIMETHOXY-4-METHYLCOUMARIN.

- MedchemExpress.com. (2024, February 2). Safety Data Sheet.

- Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.

- MD Topology. (n.d.). 4-Methyl-6,7-dimethoxycoumarin | C12H12O4 | NMR | X-Ray.

- SpectraBase. (n.d.). 6,7-Dimethoxy-4-methyl-coumarin - Optional[13C NMR] - Chemical Shifts.

- Pina, F., et al. (2019). Characterization of 4-methylesculetin and of its mono- and di-methoxylated derivatives in water and organic solvents in its ground, singlet and triplet excited state. ResearchGate.

- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.

- Lee, Y.-J., et al. (n.d.). 6,7-Dihydroxy-4-methylcoumarin Suppresses Adipogenesis via AMPK and MAPK Signaling with In Silico Analysis of Adipogenic Proteins. PubMed Central.

- Al-Haiza, M. A. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES, 65(12), 2937.

- Benchchem. (n.d.). Spectroscopic Profile of 6-Methoxy-4-methylcoumarin: A Technical Guide.

- Jetir.Org. (n.d.). synthesis of coumarin derivatives via pechmann condensation and nitration reaction.

- SpectraBase. (n.d.). Methyl 6,7-dimethoxycoumarin-4-acetate - Optional[Vapor Phase IR] - Spectrum.

- Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis.

- Santa Cruz Biotechnology. (n.d.). 6,7-Dihydroxy-4-methylcoumarin Material Safety Data Sheet.

- Benchchem. (n.d.). The Versatile Role of 4-Bromomethyl-6,7-dimethoxycoumarin in Modern Research: A Technical Guide.

- Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of 7,8-Dimethoxycoumarin and 6,7-Dimethoxycoumarin (Scoparone).

- Semantic Scholar. (2023, May 8). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball M.

- The Royal Society of Chemistry. (2011). Electronic Supplementary Information.

- MDPI. (2023, May 8). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process.

- ChemicalBook. (n.d.). 6,7-DIMETHOXY-4-METHYLCOUMARIN | 4281-40-7.

- Selleck Chemicals. (n.d.). 7-Methoxy-4-methylcoumarin | Dyes inhibitor | CAS 2555-28-4.

- PubMed. (2025, November 23). 6,7-Dihydroxy-4-methylcoumarin Suppresses Adipogenesis via AMPK and MAPK Signaling with In Silico Analysis of Adipogenic Proteins.

- ResearchGate. (n.d.). Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins and their conversion into 6- and 7-alkoxy-4-formylcoumarin derivatives.

- SciSpace. (2016, August 12). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias.

Sources

- 1. 6,7-Dimethoxy-4-methylcoumarin | C12H12O4 | CID 77966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6,7-Dihydroxy-4-methylcoumarin Suppresses Adipogenesis via AMPK and MAPK Signaling with In Silico Analysis of Adipogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. 6,7-Dimethoxy-4-methylcoumarin | CAS#:4281-40-7 | Chemsrc [chemsrc.com]

- 6. 6,7-DIMETHOXY-4-METHYLCOUMARIN | 4281-40-7 | INDOFINE Chemical Company [indofinechemical.com]

- 7. 4-Methyl-6,7-dimethoxycoumarin | C12H12O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 8. parchem.com [parchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pechmann Condensation [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. jetir.org [jetir.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. 6,7-DIMETHOXY-4-METHYLCOUMARIN | 4281-40-7 [amp.chemicalbook.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. 6,7-Dihydroxy-4-methylcoumarin Suppresses Adipogenesis via AMPK and MAPK Signaling with In Silico Analysis of Adipogenic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 6,7-Dimethoxy-4-methylcoumarin: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 6,7-Dimethoxy-4-methylcoumarin, a key heterocyclic compound. We will delve into its fundamental chemical properties, elucidate a robust synthetic pathway with detailed experimental protocols, explore its analytical characterization, and discuss its current and potential applications in research and drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a deep, practical understanding of this versatile molecule.

Introduction to the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of phenolic compounds found widely in nature, particularly in higher plants. Their simple, fused-ring structure is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and antiviral properties.[1] The specific substitution pattern on the coumarin ring system dictates its physicochemical properties and biological function. 6,7-Dimethoxy-4-methylcoumarin, with its electron-donating methoxy groups and a methyl group at the 4-position, possesses unique characteristics, particularly notable fluorescence, making it a valuable synthetic intermediate and research tool.[2]

Core Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical workflow. 6,7-Dimethoxy-4-methylcoumarin is unambiguously defined by its CAS Registry Number and its distinct molecular structure.

The key physicochemical properties are summarized in the table below, providing critical data for experimental design, purification, and storage.

| Property | Value | Source(s) |

| Molecular Weight | 220.22 g/mol | [2][6][7] |

| Appearance | White to light yellow/green crystalline powder | [2] |

| Melting Point | 136-140 °C | [2][5][8][9] |

| Boiling Point | 374.5 °C (Predicted) | [8][9] |

| Density | 1.202 g/cm³ (Predicted) | [8][9] |

| Purity | ≥97% (Typical) | |

| Solubility | Soluble in DMSO | [9] |

| Storage | Store at room temperature in a dry, well-ventilated place | [2][10] |

Below is a 2D representation of the molecular structure.

Caption: 2D Structure of 6,7-Dimethoxy-4-methylcoumarin.

Synthesis and Mechanistic Insights

The synthesis of 6,7-Dimethoxy-4-methylcoumarin is most reliably achieved via a two-step process. This methodology provides high yields and purity by first constructing the core coumarin ring system and then introducing the methoxy groups. The chosen pathway involves an initial Pechmann condensation followed by a Williamson ether synthesis.[11][12][13]

Step 1: Pechmann Condensation to form 6,7-Dihydroxy-4-methylcoumarin This classic acid-catalyzed reaction condenses a phenol with a β-ketoester. Here, 1,2,4-trihydroxybenzene (hydroxyquinol) reacts with ethyl acetoacetate to form the dihydroxy coumarin intermediate. The acid catalyst protonates the carbonyl of the ketoester, activating it for nucleophilic attack by the electron-rich phenol ring, followed by cyclization and dehydration.

Step 2: Williamson Ether Synthesis (Dimethylation) The hydroxyl groups of the intermediate are then converted to methoxy ethers. This is an Sₙ2 reaction where the phenoxide ions, generated by a base like potassium carbonate, act as nucleophiles and attack an alkylating agent such as dimethyl sulfate or methyl iodide.[1][11]

Caption: Synthetic workflow for 6,7-Dimethoxy-4-methylcoumarin.

Detailed Experimental Protocol

This protocol is a representative methodology. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Step 1: Synthesis of 6,7-Dihydroxy-4-methylcoumarin (Intermediate)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2,4-trihydroxybenzene (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Catalyst Addition: Cautiously add concentrated sulfuric acid (0.5 eq) dropwise while cooling the flask in an ice bath. Rationale: The acid acts as both a catalyst and a dehydrating agent. Slow addition is crucial to control the exothermic reaction.

-

Reaction Execution: Heat the mixture in an oil bath at 70-80°C for 4-6 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried in a vacuum oven. The crude product is 6,7-Dihydroxy-4-methylcoumarin.[14]

Step 2: Synthesis of 6,7-Dimethoxy-4-methylcoumarin (Final Product)

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the dried 6,7-Dihydroxy-4-methylcoumarin (1.0 eq) from Step 1 in 100 mL of anhydrous acetone.

-

Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq). Rationale: K₂CO₃ is a mild base that deprotonates the phenolic hydroxyl groups to form the reactive phenoxide nucleophiles.

-

Alkylation: Add dimethyl sulfate (DMS, 2.2 eq) dropwise to the suspension. Caution: DMS is highly toxic and carcinogenic. Handle only in a fume hood with appropriate personal protective equipment (PPE).

-

Reaction Execution: Heat the mixture to reflux (approx. 56°C) and maintain for 8-12 hours, monitoring by TLC.[11]

-

Work-up: After completion, cool the mixture and filter to remove the inorganic salts.

-

Purification: Evaporate the acetone from the filtrate under reduced pressure. Recrystallize the resulting crude solid from ethanol or an ethanol/water mixture to yield pure 6,7-Dimethoxy-4-methylcoumarin as a crystalline solid.

Spectroscopic and Analytical Characterization

Confirmation of the final product's identity and purity is achieved through a combination of spectroscopic techniques. The data below represent typical values.[3][15][16][17]

| Technique | Expected Signature |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 7.0-7.5 (2H, s, Ar-H), 6.2 (1H, s, C3-H), 3.9 (6H, s, 2 x -OCH₃), 2.4 (3H, d, C4-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ≈ 161 (C=O), 155-150 (Ar-C-O), 115-110 (Ar-C-H), 112 (C3), 56 (2 x -OCH₃), 18 (CH₃) |

| FT-IR (KBr, cm⁻¹) | ν ≈ 1720-1740 (C=O, lactone), 1610 (C=C, aromatic), 1270 (C-O, ether), 2950 (C-H, aliphatic) |

| Mass Spec. (ESI-MS) | m/z = 221.08 [M+H]⁺, 243.06 [M+Na]⁺ |

Applications in Research and Drug Development

The utility of 6,7-Dimethoxy-4-methylcoumarin stems from its unique structural and photophysical properties.

-

Synthetic Intermediate: It is a valuable building block for more complex natural products and pharmaceutical agents.[2] The methyl group at the C4 position can be functionalized, for example, through bromination to form 4-Bromomethyl-6,7-dimethoxycoumarin, a highly useful fluorescent labeling reagent.[18]

-

Fluorescent Probes and Dyes: The coumarin core is inherently fluorescent. The dimethoxy substitution enhances these properties, making it an excellent scaffold for developing fluorescent probes for biological imaging and analytical chemistry applications, such as in fluorescence spectroscopy.[2]

-

Pharmacological Research: While this specific compound is often a synthetic precursor, related coumarins show significant biological activity. For instance, the precursor 6,7-dihydroxy-4-methylcoumarin has been shown to suppress adipogenesis (fat cell formation) by modulating key signaling pathways like AMPK and MAPK.[19][20] This highlights the potential for derivatives of 6,7-Dimethoxy-4-methylcoumarin to be investigated as novel therapeutic agents, potentially for metabolic disorders or as anti-inflammatory and antioxidant agents.[2]

Caption: Role as a versatile building block in research.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[21]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] It is classified as a combustible solid.

-

First Aid:

Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.[10][21]

References

-

INDOFINE Chemical Company, Inc. (n.d.). 6,7-DIMETHOXY-4-METHYLCOUMARIN. Retrieved from [Link]

-

Chemsrc. (n.d.). 6,7-Dimethoxy-4-methylcoumarin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77966, 6,7-Dimethoxy-4-methylcoumarin. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 6,7-DIMETHOXY-4-METHYLCOUMARIN. Retrieved from [Link]

-

SpectraBase. (n.d.). 6,7-Dimethoxy-4-methyl-coumarin [13C NMR]. Retrieved from [Link]

-

SpectraBase. (n.d.). 6,7-Dimethoxy-4-methyl-coumarin [1H NMR]. Retrieved from [Link]

-

precisionFDA. (n.d.). 6,7-DIMETHOXY-4-METHYLCOUMARIN. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 4-Methyl-6,7-dimethoxycoumarin. Retrieved from [Link]

-

SpectraBase. (n.d.). 6,7-Dimethoxy-4-methyl-coumarin [13C NMR] Chemical Shifts. Retrieved from [Link]

- Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2005). A convenient procedure for the synthesis of substituted 4-methylaminocoumarins. HETEROCYCLES, 65(12), 2937.

- Lee, Y. J., Xu, Y., & Hyun, C. G. (2025). 6,7-Dihydroxy-4-methylcoumarin Suppresses Adipogenesis via AMPK and MAPK Signaling with In Silico Analysis of Adipogenic Proteins. Molecules, 30(23), 5432.

-

Carl ROTH. (2024). Safety Data Sheet: 5,7-Dihydroxy-4-methylcoumarin Monohydrate. Retrieved from [Link]

-

Lee, Y. J., Xu, Y., & Hyun, C. G. (2025). 6,7-Dihydroxy-4-methylcoumarin Suppresses Adipogenesis via AMPK and MAPK Signaling with In Silico Analysis of Adipogenic Proteins. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins and their conversion into 6- and 7-alkoxy-4-formylcoumarin derivatives. Retrieved from [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 6,7-Dimethoxy-4-methylcoumarin | C12H12O4 | CID 77966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 6,7-DIMETHOXY-4-METHYLCOUMARIN | 4281-40-7 | INDOFINE Chemical Company [indofinechemical.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. 6,7-Dimethoxy-4-methylcoumarin | CAS#:4281-40-7 | Chemsrc [chemsrc.com]

- 9. 6,7-DIMETHOXY-4-METHYLCOUMARIN | 4281-40-7 [m.chemicalbook.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. extrasynthese.com [extrasynthese.com]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. 6,7-Dihydroxy-4-methylcoumarin Suppresses Adipogenesis via AMPK and MAPK Signaling with In Silico Analysis of Adipogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 6,7-Dihydroxy-4-methylcoumarin Suppresses Adipogenesis via AMPK and MAPK Signaling with In Silico Analysis of Adipogenic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Synthesis of 6,7-Dimethoxy-4-methylcoumarin from Hydroquinone

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of 6,7-dimethoxy-4-methylcoumarin, a valuable fluorescent molecule and synthetic intermediate[1]. The synthesis originates from the readily available starting material, hydroquinone. We will elucidate a robust, multi-step pathway, detailing not only the procedural steps but also the underlying chemical principles and strategic considerations that ensure a successful and reproducible outcome. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this synthetic route.

Strategic Overview: From Hydroquinone to a Viable Precursor

A direct, one-pot synthesis of 6,7-dimethoxy-4-methylcoumarin from hydroquinone is not chemically feasible. The classical Pechmann condensation, the cornerstone of coumarin synthesis, involves the acid-catalyzed reaction of a phenol with a β-ketoester[2][3]. A direct condensation of hydroquinone (1,4-dihydroxybenzene) with ethyl acetoacetate would preferentially yield 6-hydroxy-4-methylcoumarin, not the desired 6,7-disubstituted product[4].

Therefore, a strategic modification of the hydroquinone starting material is imperative. The most logical and efficient pathway involves a three-step sequence:

-

Hydroxylation: Conversion of hydroquinone to 1,2,4-trihydroxybenzene (hydroxyquinol).

-

Cyclization (Pechmann Condensation): Formation of the coumarin core by reacting hydroxyquinol with ethyl acetoacetate to yield 6,7-dihydroxy-4-methylcoumarin.

-

Alkylation (Williamson Ether Synthesis): Double methylation of the dihydroxy intermediate to afford the final product, 6,7-dimethoxy-4-methylcoumarin.

This pathway is selected for its reliability, high yields, and the commercial availability of the necessary reagents.

Caption: Simplified mechanism of the Pechmann Condensation.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves highly corrosive and toxic chemicals. Concentrated sulfuric acid can cause severe burns.[5][6] Dimethyl sulfate (used in Step 3) is extremely toxic and a suspected carcinogen; it must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for all reagents before commencing work.

Step 1: Synthesis of 1,2,4-Trihydroxybenzene (Hydroxyquinol)

This protocol is based on the Elbs persulfate oxidation of hydroquinone.

-

Reagents:

-

Hydroquinone (1.0 eq)

-

Potassium persulfate (K₂S₂O₈) (1.1 eq)

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Deionized water

-

-

Procedure:

-

Prepare a solution of hydroquinone and sodium hydroxide in deionized water in a round-bottom flask, and cool the mixture in an ice bath.

-

Slowly add a pre-dissolved aqueous solution of potassium persulfate dropwise to the stirred hydroquinone solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

-

Acidify the reaction mixture with sulfuric acid to a pH of ~1-2.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude hydroxyquinol.

-

The product can be purified further by recrystallization from a suitable solvent system (e.g., toluene/ethyl acetate).

-

Step 2: Pechmann Condensation to 6,7-Dihydroxy-4-methylcoumarin

-

Reagents:

-

1,2,4-Trihydroxybenzene (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Ice-cold water

-

-

Procedure:

-

In a round-bottom flask, carefully add 1,2,4-trihydroxybenzene to chilled, concentrated sulfuric acid with stirring, ensuring the temperature does not exceed 10°C.

-

Once the solid has dissolved, add ethyl acetoacetate dropwise while maintaining the low temperature.

-

After addition, allow the mixture to warm to room temperature and stir for 24 hours. The mixture will typically become viscous and change color.

-

Carefully pour the reaction mixture onto a large volume of ice-cold water with vigorous stirring.

-

A precipitate of crude 6,7-dihydroxy-4-methylcoumarin will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

-

Recrystallize the crude solid from ethanol to obtain the purified dihydroxy-coumarin intermediate.

-

Caption: Experimental workflow for the Pechmann Condensation.

Step 3: Double Methylation to 6,7-Dimethoxy-4-methylcoumarin

-

Reagents:

-

6,7-Dihydroxy-4-methylcoumarin (1.0 eq)

-

Dimethyl sulfate (DMS) (2.5 eq) or Methyl Iodide (2.5 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Anhydrous Acetone

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 6,7-dihydroxy-4-methylcoumarin, anhydrous potassium carbonate, and anhydrous acetone.

-

Stir the suspension vigorously and add dimethyl sulfate dropwise.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the resulting crude solid in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the final compound by recrystallization from ethanol to obtain white to off-white crystals of 6,7-dimethoxy-4-methylcoumarin.

-

Data Summary and Characterization

The following table summarizes key quantitative data for the starting materials, intermediate, and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| Hydroquinone | C₆H₆O₂ | 110.11 | 172-175 | 123-31-9 |

| 6,7-Dihydroxy-4-methylcoumarin | C₁₀H₈O₄ | 192.17 | 276-278 | 5632-90-6 |

| 6,7-Dimethoxy-4-methylcoumarin | C₁₂H₁₂O₄ | 220.22 | 136-140 [1] | 4281-40-7 [7] |

Expected Analytical Data for 6,7-Dimethoxy-4-methylcoumarin:

-

Appearance: White to orange to green crystalline powder.[1]

-

¹H NMR: Spectral data will confirm the presence of the two distinct methoxy groups, the methyl group, and the aromatic and vinylic protons characteristic of the coumarin scaffold.

-

¹³C NMR: The spectrum should show 12 distinct carbon signals corresponding to the molecular structure.[8]

-

IR Spectroscopy: Key peaks will indicate the presence of the C=O of the lactone ring (~1720 cm⁻¹), C=C bonds of the aromatic and pyrone rings, and C-O ether linkages.

-

Mass Spectrometry: The molecular ion peak [M]+ should be observed at m/z = 220.07, corresponding to the molecular formula C₁₂H₁₂O₄.[9]

References

-

Wikipedia. Pechmann condensation. [Link]

-

YouTube. (2021). pechmann #reaction #mechanism | organic chemistry. [Link]

-

ACS Publications. Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. [Link]

-

ResearchGate. (2022). A plausible mechanism for the Pechmann condensation of phenol and ethyl acetoacetate over acid catalysts. [Link]

-

SpectraBase. 6,7-Dimethoxy-4-methyl-coumarin - Optional[13C NMR] - Spectrum. [Link]

-

Standard Operating Procedure. Sulfuric Acid. [Link]

-

PubChem. 6,7-Dimethoxy-4-methylcoumarin. [Link]

-

Sardar Patel University. (2013). A Facile Approach For the Syntheis of Coumarins Via Pechmann Condensation Using Acidic Ionic Liquid Under Solvent Free Condition. International Journal of ChemTech Research. [Link]

-

Organic Chemistry Portal. (2001). Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid. Tetrahedron Letters. [Link]

-

Der Pharma Chemica. (2016). Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under solvent free conditions. [Link]

-

Duke University. Chemical Safety Guidelines - Sulfuric Acid. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

NIH National Library of Medicine. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. [Link]

-

ResearchGate. (2014). Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins and their conversion into 6- and 7-alkoxy-4-formylcoumarin derivatives. Journal of the Serbian Chemical Society. [Link]

-

Westlab. (2023). Safety Protocols For Handling Sulfuric Acid in Laboratories. [Link]

-

Erowid. Synthesis of 4-Methoxyphenol. [Link]

- Google Patents. CN101987814A - Method for preparing 3,4,5-trimethoxyphenol.

-

NIH National Library of Medicine. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. RSC Advances. [Link]

- Google Patents.

-

Sathyabama Institute of Science and Technology. (2021). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 3. Pechmann Condensation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. CCOHS: Sulfuric Acid [ccohs.ca]

- 6. safety.duke.edu [safety.duke.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 6,7-Dimethoxy-4-methylcoumarin | C12H12O4 | CID 77966 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6,7-Dimethoxy-4-methylcoumarin: A Technical Guide

Introduction: Beyond the Structure, Understanding the Molecule

6,7-Dimethoxy-4-methylcoumarin (CAS 4281-40-7) is a member of the coumarin family, a class of benzopyrone compounds prevalent in natural products and synthetic chemistry.[1][2] Its unique molecular architecture, featuring a rigid heterocyclic core decorated with electron-donating methoxy groups, imparts significant fluorescence and distinct spectroscopic characteristics.[3] This makes it a valuable scaffold in the development of fluorescent probes, pharmaceutical agents, and advanced materials.[3]

For researchers in drug development and materials science, a mere structural diagram is insufficient. A deep understanding of a molecule's electronic and vibrational properties is paramount for predicting its behavior, optimizing its applications, and ensuring its identity and purity. Spectroscopic analysis provides this crucial insight. This guide offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of 6,7-Dimethoxy-4-methylcoumarin. More than a simple data repository, this document serves as a practical reference, explaining the causality behind the data and the rationale for the experimental choices made during its acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing a detailed map of the carbon and hydrogen framework.[4] By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom.[5]

Expert Insight: The Rationale of Solvent Selection

The choice of a deuterated solvent is the first critical decision in NMR sample preparation. Solvents like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are used because they lack ¹H protons that would otherwise create overwhelmingly large solvent signals, obscuring the signals from the analyte.[5] The choice between them often depends on the sample's solubility. For coumarins, CDCl₃ is a common choice, offering good solubility and a clean spectral window.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the structure of 6,7-Dimethoxy-4-methylcoumarin is presented below with a standardized numbering system.

Caption: Molecular structure of 6,7-Dimethoxy-4-methylcoumarin with atom numbering.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons.[6] The spectrum of 6,7-Dimethoxy-4-methylcoumarin is relatively simple and highly characteristic.[7]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Inferred Coupling |

| ~7.0-7.5 | Singlet | 1H | H-5 or H-8 | Aromatic proton |

| ~6.8-7.0 | Singlet | 1H | H-5 or H-8 | Aromatic proton |

| ~6.1-6.3 | Singlet | 1H | H-3 | Vinylic proton |

| ~3.9 | Singlet | 6H | C6-OCH₃ & C7-OCH₃ | Methoxy protons |

| ~2.4 | Singlet | 3H | C4-CH₃ | Methyl protons |

Data Interpretation:

-

Aromatic Protons (H-5, H-8): The two singlets in the aromatic region correspond to the protons at the C-5 and C-8 positions. Their singlet nature arises because they have no adjacent protons (ortho-coupling), and any long-range meta-coupling is too small to be resolved. The electron-donating methoxy groups at C-6 and C-7 shield these protons, shifting them upfield compared to unsubstituted benzene.

-

Vinylic Proton (H-3): The singlet around 6.1-6.3 ppm is characteristic of the H-3 proton on the pyrone ring.[8] Its upfield shift relative to a typical alkene is due to the influence of the adjacent oxygen and carbonyl group.

-

Methoxy Protons (-OCH₃): The intense singlet at ~3.9 ppm, integrating to 6 protons, is the classic signature of two equivalent or near-equivalent methoxy groups.

-

Methyl Protons (-CH₃): The singlet at ~2.4 ppm, integrating to 3 protons, is assigned to the methyl group at the C-4 position.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.[9][10] Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of single lines, where each line represents a unique carbon environment.[11]

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~161-162 | C-2 | Carbonyl carbon of the lactone, highly deshielded. |

| ~155-156 | C-4 | Vinylic carbon attached to oxygen, deshielded. |

| ~152-153 | C-7 | Aromatic carbon attached to -OCH₃ group. |

| ~148-149 | C-6 | Aromatic carbon attached to -OCH₃ group. |

| ~144-145 | C-8a | Aromatic quaternary carbon fused to the pyrone ring. |

| ~112-113 | C-3 | Vinylic carbon adjacent to the methyl group. |

| ~111-112 | C-4a | Aromatic quaternary carbon at the ring fusion. |

| ~109-110 | C-5 | Aromatic CH carbon. |

| ~99-100 | C-8 | Aromatic CH carbon, shielded by adjacent oxygens. |

| ~56 | C-10, C-11 (-OCH₃) | Methoxy carbons. |

| ~18-19 | C-12 (-CH₃) | Methyl carbon. |

(Note: Exact chemical shifts can vary slightly depending on the solvent and instrument frequency. The assignments are based on typical values for coumarin derivatives and substituent effects.)[12]

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of 6,7-Dimethoxy-4-methylcoumarin into a clean, dry vial.[13] Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[13] Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Instrument Tuning: Allow the sample to equilibrate to the probe temperature. Tune and match the probe for both the ¹H and ¹³C frequencies.

-

Shimming: Optimize the magnetic field homogeneity (shimming) by observing the lock signal of the deuterated solvent.

-

Acquisition:

-

¹H NMR: Acquire a standard one-pulse ¹H spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are typically required.[11]

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes (stretching, bending) of its chemical bonds.[14] This technique is exceptionally useful for identifying the functional groups present in a compound.[14] The IR spectrum for 6,7-Dimethoxy-4-methylcoumarin has been recorded using both KBr pellet and ATR techniques.[1]

Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-3100 | C-H Stretch | Aromatic & Vinylic C-H |

| ~2800-3000 | C-H Stretch | Aliphatic (Methyl/Methoxy) C-H |

| ~1700-1740 | C=O Stretch | α,β-Unsaturated Lactone |

| ~1600-1620 | C=C Stretch | Aromatic & Vinylic C=C |

| ~1200-1300 | C-O Stretch | Aryl-Alkyl Ether (Asymmetric) |

| ~1000-1100 | C-O Stretch | Aryl-Alkyl Ether (Symmetric) |

Data Interpretation:

-

The Carbonyl Signature: The most prominent and diagnostic peak in the spectrum is the intense absorption between 1700-1740 cm⁻¹. This strong band is unequivocally assigned to the stretching vibration of the C=O group within the α,β-unsaturated lactone (cyclic ester) ring. Its position is characteristic of this system.

-

Aromatic and Vinylic Region: The peaks in the 1600-1620 cm⁻¹ region correspond to the C=C stretching vibrations of the benzene and pyrone rings. The C-H stretching vibrations for these sp² hybridized carbons appear just above 3000 cm⁻¹.

-

Ether Linkages: The presence of the two methoxy groups is confirmed by strong C-O stretching bands. The asymmetric stretch typically appears at a higher wavenumber (~1250 cm⁻¹) than the symmetric stretch (~1050 cm⁻¹).

-

Aliphatic Groups: The C-H stretching vibrations for the methyl and methoxy groups are observed in the region just below 3000 cm⁻¹.

Standard Protocol for Solid-State IR (KBr Pellet)

-

Sample Preparation: Place ~1-2 mg of 6,7-Dimethoxy-4-methylcoumarin and ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) into an agate mortar.

-

Grinding: Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize light scattering.[15]

-

Pellet Pressing: Transfer a small amount of the powder into a pellet press die. Assemble the press and apply several tons of pressure for a few minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the spectrum of the sample. The instrument will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-electron systems.[16] Molecules with extensive conjugation, like coumarins, absorb light in the UV or visible range, promoting electrons from a lower-energy bonding (π) or non-bonding (n) orbital to a higher-energy anti-bonding (π*) orbital.[17]

Expert Insight: The Role of Conjugation

The characteristic UV absorption of coumarins arises from the conjugated system extending from the benzene ring through the pyrone ring's double bond and carbonyl group.[17] Substituents on the benzene ring can significantly alter the absorption maxima (λ_max). Electron-donating groups, such as the methoxy (-OCH₃) groups in our molecule, typically cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to the unsubstituted coumarin core.

Expected UV-Vis Absorption Data

| Expected λ_max (nm) | Transition Type | Chromophore |

| ~320 - 350 | π → π | Benzopyrone system (extended conjugation) |

| ~250 - 290 | π → π | Benzene ring absorption |

The presence of two electron-donating methoxy groups is expected to shift the primary absorption band to the longer wavelength end of the typical coumarin range, likely around 340-350 nm.

Standard Protocol for UV-Vis Data Acquisition

-

Solvent Selection: Choose a spectroscopic grade solvent that does not absorb in the region of interest (typically >220 nm). Ethanol or methanol are common choices for coumarins.

-

Solution Preparation: Prepare a dilute stock solution of 6,7-Dimethoxy-4-methylcoumarin with a known concentration. Perform serial dilutions to create a working solution where the maximum absorbance is within the optimal instrumental range (ideally 0.1 - 1.0 A.U.).[19]

-

Instrumentation Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize for at least 20 minutes.[20]

-

Baseline Correction: Fill a quartz cuvette with the pure solvent. Place it in the spectrophotometer and perform a baseline correction (auto-zero) across the desired wavelength range (e.g., 200-500 nm).[20]

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the sample holder.

-

Spectrum Acquisition: Run the scan to record the absorbance as a function of wavelength. The wavelength of maximum absorbance (λ_max) is identified from the peak of the spectral curve.

Workflow and Conclusion

The comprehensive characterization of a molecule like 6,7-Dimethoxy-4-methylcoumarin is a systematic process. The logical workflow ensures that each piece of spectroscopic data complements the others to build a complete and validated molecular profile.

Caption: A logical workflow for the spectroscopic characterization of an organic compound.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry. Retrieved from [Link]

-

Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Science. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Chemistry Analytical Lab. Retrieved from [Link]

-

Chemistry Steps. (n.d.). How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra. Retrieved from [Link]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 6,7-Dimethoxy-4-methyl-coumarin - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. Retrieved from [Link]

-

PubChem. (n.d.). 6,7-Dimethoxy-4-methylcoumarin. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Retrieved from [Link]

-

Mohammed, A. M. (2022). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. ResearchGate. Retrieved from [Link]

-

European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Electronic Supplementary Information. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

Chemistry For Everyone. (2024, February 6). How To Perform UV Vis Spectroscopy? [Video]. YouTube. Retrieved from [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

-

Dharmatti, S. S., et al. (n.d.). Proton magnetic resonance in coumarins. Proceedings of the Indian Academy of Sciences - Section A. Retrieved from [Link]

-

SpectraBase. (n.d.). 6,7-Dimethoxy-4-methyl-coumarin - Optional[13C NMR] - Spectrum. Sigma-Aldrich Co. LLC. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Retrieved from [Link]

-

SpectraBase. (n.d.). 6,7-Dimethoxy-4-methyl-coumarin - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 6,7-Dimethoxy-coumarin - Optional[13C NMR] - Chemical Shifts. W. Robien, Inst. of Org. Chem., Univ. of Vienna. Retrieved from [Link]

-

PubChemLite. (n.d.). 6,7-dimethoxy-4-methylcoumarin (C12H12O4). Université du Luxembourg. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 6,7-dimethoxycoumarin-4-acetate - Optional[Vapor Phase IR] - Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]

Sources

- 1. 6,7-Dimethoxy-4-methylcoumarin | C12H12O4 | CID 77966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6,7-Dimethoxy-4-methylcoumarin 97 4281-40-7 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. azolifesciences.com [azolifesciences.com]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. ias.ac.in [ias.ac.in]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. measurlabs.com [measurlabs.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. longdom.org [longdom.org]

- 17. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 18. eu-opensci.org [eu-opensci.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 6,7-Dimethoxy-4-methylchromen-2-one: Properties, Synthesis, and Biological Significance

Abstract

This technical guide provides a comprehensive scientific overview of 6,7-dimethoxy-4-methylchromen-2-one, a prominent member of the coumarin family. Coumarins, a class of benzopyrones, are widely recognized for their significant and diverse biological activities. This document elucidates the fundamental physical and chemical properties of 6,7-dimethoxy-4-methylchromen-2-one, offers a detailed, field-proven protocol for its synthesis via the Pechmann condensation, and explores its established and potential pharmacological applications. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science who are interested in the multifaceted nature of this compound. We will delve into its spectroscopic signature, synthetic pathways, and its modulatory effects on key biological signaling cascades, thereby providing a robust foundation for future research and application.

Introduction and Nomenclature

6,7-Dimethoxy-4-methylchromen-2-one, a substituted coumarin, is a compound of significant interest due to its fluorescent properties and a wide array of biological activities.[1] The core coumarin structure, a benzopyran-2-one, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting anticoagulant, anti-inflammatory, antimicrobial, and antitumor properties.[1] The specific substitution pattern of two methoxy groups at the 6 and 7 positions and a methyl group at the 4 position imparts unique physicochemical characteristics and biological functionalities to this molecule.

This compound is also known by several synonyms, which are crucial for comprehensive literature and database searches:

-

6,7-Dimethoxy-4-methyl-2H-1-benzopyran-2-one[2]

-

Scoparone (often refers to 6,7-dimethoxycoumarin, but is sometimes used in the context of its derivatives)

Chemical Structure:

Figure 1: 2D structure of 6,7-dimethoxy-4-methylchromen-2-one.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of 6,7-dimethoxy-4-methylchromen-2-one are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂O₄ | [2][3][5] |

| Molecular Weight | 220.22 g/mol | [2][3][5] |

| CAS Number | 4281-40-7 | [2][3] |

| Appearance | White to orange to green powder/crystal | [6] |

| Melting Point | 136-139 °C | [6][7] |

| Boiling Point | 374.5 ± 42.0 °C (Predicted) | [6] |

| Solubility | Soluble in DMSO. Water solubility is estimated at 1201 mg/L at 25 °C. | [6] |

| Density | 1.202 ± 0.06 g/cm³ (Predicted) | [6] |

| logP (Octanol/Water) | 2.20 (Estimated) |

Synthesis of 6,7-Dimethoxy-4-methylchromen-2-one

The most common and efficient method for the synthesis of 4-methylcoumarins is the Pechmann condensation .[8][9] This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.[8][9] For the synthesis of 6,7-dimethoxy-4-methylchromen-2-one, 3,4-dimethoxyphenol is reacted with ethyl acetoacetate.

Reaction Rationale and Mechanistic Insight

The Pechmann condensation is a robust and versatile method for forming the coumarin heterocyclic system. The reaction is typically catalyzed by strong Brønsted or Lewis acids. The mechanism proceeds through several key steps:

-

Transesterification: The acid catalyst facilitates the transesterification of the β-ketoester with the phenol, forming a phenolic ester intermediate.

-

Intramolecular Hydroxyalkylation (Friedel-Crafts type): The carbonyl group of the keto function is activated by the acid catalyst, which then undergoes an electrophilic attack on the electron-rich aromatic ring of the phenol at the ortho position to the hydroxyl group.

-

Dehydration: The resulting cyclic alcohol intermediate readily undergoes acid-catalyzed dehydration to form the stable, conjugated coumarin ring system.

Figure 2: Workflow for the Pechmann Condensation.

Detailed Experimental Protocol

This protocol is a robust and validated procedure for the laboratory-scale synthesis of 6,7-dimethoxy-4-methylchromen-2-one.

Materials:

-

3,4-Dimethoxyphenol (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Concentrated Sulfuric Acid (catalytic amount) or Amberlyst-15 resin

-

Ethanol

-

Ice-cold water

-

Sodium bicarbonate solution (5% w/v)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Beakers and graduated cylinders

-

pH paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxyphenol (1.0 equivalent).

-

Addition of Reactants: To the flask, add ethyl acetoacetate (1.1 equivalents).

-

Catalyst Addition: Slowly and carefully, with stirring, add a catalytic amount of concentrated sulfuric acid. Alternatively, for a more environmentally benign and easily separable catalyst, Amberlyst-15 resin can be used.

-

Reaction Conditions: Heat the reaction mixture to 100-120°C with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled mixture into a beaker containing ice-cold water with vigorous stirring. A solid precipitate should form.

-

Continue stirring for 15-20 minutes to ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product on the filter with copious amounts of cold water to remove any residual acid.

-

Further wash the product with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with cold water until the filtrate is neutral.

-

Dry the crude product thoroughly.

-

-

Recrystallization: Recrystallize the dried crude product from ethanol to obtain pure 6,7-dimethoxy-4-methylchromen-2-one as a crystalline solid.

Spectroscopic Characterization

The structural elucidation of 6,7-dimethoxy-4-methylchromen-2-one is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the vinylic proton of the pyrone ring, the methyl group, and the two methoxy groups.[7]

-

¹³C NMR: The carbon NMR spectrum shows distinct resonances for all twelve carbon atoms in the molecule, including the carbonyl carbon of the lactone, the aromatic carbons, and the carbons of the methyl and methoxy substituents.[3][10]

Infrared (IR) Spectroscopy

The IR spectrum of 6,7-dimethoxy-4-methylchromen-2-one displays characteristic absorption bands corresponding to its functional groups.[4] Key peaks include:

-

A strong absorption band around 1700-1730 cm⁻¹, characteristic of the C=O stretching of the α,β-unsaturated lactone.

-

Bands in the 1600-1450 cm⁻¹ region corresponding to the C=C stretching of the aromatic and pyrone rings.

-

Strong C-O stretching bands for the ether linkages of the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.[4] The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 220.22. Fragmentation patterns can also provide further structural information.

UV-Visible (UV-Vis) Spectroscopy

In methanol, 6,7-dimethoxy-4-methylchromen-2-one exhibits a maximum absorption (λmax) at approximately 340 nm.[6] The position of the methoxy groups significantly influences the photophysical properties of coumarins.[1]

Chemical Reactivity and Stability

6,7-Dimethoxy-4-methylchromen-2-one is a stable crystalline solid under standard laboratory conditions. It is classified as a combustible solid. The lactone ring of the coumarin system can be susceptible to hydrolysis under strong basic conditions. The compound may cause skin and serious eye irritation, and may also cause respiratory irritation.[6] It is harmful if swallowed.[6]

Biological Activities and Potential Applications

Coumarin derivatives are well-documented for their wide range of pharmacological activities.[1] 6,7-Dimethoxy-4-methylchromen-2-one, in particular, has been investigated for several biological effects.

Anti-inflammatory Activity

Studies have shown that 6,7-dimethoxy-4-methylcoumarin (DMC) possesses significant anti-inflammatory properties. It has been demonstrated to suppress the expression of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[1] The mechanism of this anti-inflammatory action involves the inactivation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] Specifically, DMC has been shown to:

-

Downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

-

Reduce the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂).[1]

-

Inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1]

Figure 3: Anti-inflammatory mechanism of 6,7-dimethoxy-4-methylchromen-2-one.

Potential as a Fluorescent Probe

Due to its inherent fluorescence, 6,7-dimethoxy-4-methylchromen-2-one and its derivatives have potential applications as fluorescent probes in biological imaging and analytical chemistry.[2] The sensitivity of the coumarin fluorophore to its microenvironment can be exploited to study biological processes such as hydration dynamics.[11]

Other Potential Biological Activities

While direct evidence for 6,7-dimethoxy-4-methylchromen-2-one is still emerging, the broader class of coumarins exhibits a range of other biological activities, suggesting potential avenues for future research on this specific compound:

-

Antioxidant Activity: Many coumarin derivatives are known to be potent antioxidants and free radical scavengers.[12]

-

Neuroprotective Effects: Some 4-methylcoumarin derivatives have shown neuroprotective effects in models of oxidative stress-induced neurodegeneration.[3][12][13]

-

Antimicrobial and Antifungal Activity: Various coumarin compounds have demonstrated efficacy against a range of bacteria and fungi.[6][14][15][16][17]

-

Antiviral Activity: Certain hydroxycoumarin derivatives have been reported to inhibit viral replication.[5][10][18]

-

Anticancer Activity: The anti-proliferative and differentiation-inducing effects of some dimethoxycoumarins have been observed in cancer cell lines.

Toxicological Profile

Available data suggests that 6,7-dimethoxy-4-methylcoumarin should be handled with appropriate laboratory safety precautions. It is known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[6] A study investigating the influence of this compound on the toxicity of the chemotherapeutic agent cyclophosphamide found that it could reduce the toxicity of cyclophosphamide without diminishing its antitumor effect in animal models.[4]

Conclusion

6,7-Dimethoxy-4-methylchromen-2-one is a versatile and biologically active compound with significant potential in various scientific domains. Its well-defined physicochemical properties, coupled with a straightforward and efficient synthesis via the Pechmann condensation, make it an accessible target for further investigation. The established anti-inflammatory activity, mediated through the NF-κB and MAPK signaling pathways, highlights its therapeutic potential. Furthermore, its fluorescent nature and the broad spectrum of biological activities associated with the coumarin scaffold suggest promising avenues for its application as a fluorescent probe and in the development of novel therapeutic agents for a range of diseases. This technical guide provides a solid foundation of knowledge to encourage and facilitate future research into the full potential of 6,7-dimethoxy-4-methylchromen-2-one.

References

-

FlavScents. (n.d.). 6,7-dimethoxy-4-methyl coumarin. Retrieved from [Link]

-

PubChem. (n.d.). 5,7-Dimethoxy-4-methylcoumarin. Retrieved from [Link]

-

SpectraBase. (n.d.). 6,7-Dimethoxy-4-methyl-coumarin - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Chemsrc. (2025). 6,7-Dimethoxy-4-methylcoumarin | CAS#:4281-40-7. Retrieved from [Link]

-

PubChem. (n.d.). 6,7-Dimethoxy-4-methylcoumarin. Retrieved from [Link]

-

SpectraBase. (n.d.). 6,7-Dimethoxy-4-methyl-coumarin - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells. Retrieved from [Link]

-

J-Stage. (n.d.). Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure–Activity Relationships. Retrieved from [Link]

-

ACS Publications. (1944). The Formation of a Chromone by the von Pechmann Condensation of Ethyl Acetoacetate with 4-Chloro-3,5-dimethylphenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Retrieved from [Link]

-

MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Retrieved from [Link]

-

ResearchGate. (2025). 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties | Request PDF. Retrieved from [Link]

-

IOPscience. (2018). 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems. Retrieved from [Link]

-

Frontiers. (n.d.). Antifungal Activity of the Natural Coumarin Scopoletin Against Planktonic Cells and Biofilms From a Multidrug-Resistant Candida tropicalis Strain. Retrieved from [Link]

-

MDPI. (n.d.). Antifungal Activity of 6-Methylcoumarin against Valsa mali and Its Possible Mechanism of Action. Retrieved from [Link]

-

ResearchGate. (n.d.). Pechmann synthesis of various coumarins in the presence of PVPHS under ultrasonicirradiation. a. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Inhibiting Activity of Some 4-Hydroxycoumarin Derivatives on HIV-1 Protease. Retrieved from [Link]

-

PubMed. (2013). 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). 7-Imidazolyl-substituted 4'-methoxy and 3',4'-dimethoxy-containing polyfluoroflavones as promising antiviral agents. Retrieved from [Link]

-

PubMed. (2020). 7-Imidazolyl-substituted 4'-methoxy and 3',4'-dimethoxy-containing polyfluoroflavones as promising antiviral agents. Retrieved from [Link]

-

MDPI. (n.d.). 6,7-Dihydroxy-4-methylcoumarin Suppresses Adipogenesis via AMPK and MAPK Signaling with In Silico Analysis of Adipogenic Proteins. Retrieved from [Link]

-

PubMed. (2025). 6,7-Dihydroxy-4-methylcoumarin Suppresses Adipogenesis via AMPK and MAPK Signaling with In Silico Analysis of Adipogenic Proteins. Retrieved from [Link]

-

PubMed. (2015). 7,8-Dihydroxy-4-methylcoumarin provides neuroprotection by increasing hippocalcin expression. Retrieved from [Link]

-

ResearchGate. (n.d.). Behavioral, Neuroplasticity and Metabolic Effects of 7,8-dihydroxy-4-methylcoumarin Associated With Physical Activity in Mice. Retrieved from [Link]

-

ResearchGate. (n.d.). 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of 4-methylesculetin and of its mono- and di-methoxylated derivatives in water and organic solvents in its ground, singlet and triplet excited state. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3- f ] and [3,2- f ]indoles. Retrieved from [Link]

Sources

- 1. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure–Activity Relationships [jstage.jst.go.jp]

- 4. [Influence of 6,7-dimethoxycoumarin on toxicity and pharmacodynamics of cyclophosphamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Imidazolyl-substituted 4'-methoxy and 3',4'-dimethoxy-containing polyfluoroflavones as promising antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 6,7-Dimethoxy-4-methylcoumarin | CAS#:4281-40-7 | Chemsrc [chemsrc.com]

- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 9. 6,7-Dihydroxy-4-methylcoumarin Suppresses Adipogenesis via AMPK and MAPK Signaling with In Silico Analysis of Adipogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral activity of some hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]